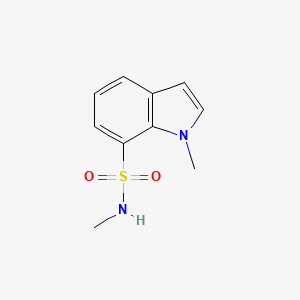

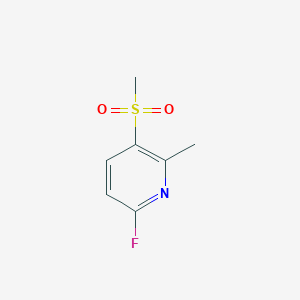

![molecular formula C9H8N2O2 B6324868 Pyrazolo[1,5-a]pyridine-2-acetic acid CAS No. 1279821-25-8](/img/structure/B6324868.png)

Pyrazolo[1,5-a]pyridine-2-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

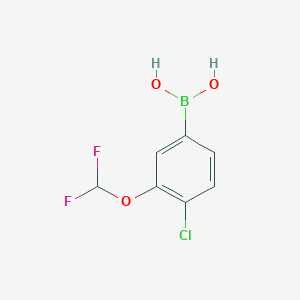

Pyrazolo[1,5-a]pyridine-2-acetic Acid is a chemical compound with the CAS Number: 1279821-25-8 and a molecular weight of 176.17 . It is a white to grey solid at room temperature .

Synthesis Analysis

Pyrazolo[1,5-a]pyridine derivatives have been synthesized using simpler and greener methodologies . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H8N2O2 . It contains a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives have demonstrated diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles the ability to form more complex structures with various relevant examples .Physical And Chemical Properties Analysis

This compound is a white to grey solid at room temperature . It has a molecular weight of 176.17 .Aplicaciones Científicas De Investigación

Pyrazolo[1,5-a]pyridine-2-acetic acid is a versatile compound that has a variety of applications in scientific research. It has been used in the study of enzymes, such as phosphatases, and in the study of the effects of drugs on the human body. This compound has also been used to study the effects of various drugs on cancer cells and to study the effects of various drugs on the nervous system.

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyridine-2-acetic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pps improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through these EDGs, leading to changes in the targets’ optical properties.

Biochemical Pathways

Pps have been used as tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials , suggesting that they may interact with various biochemical pathways.

Result of Action

Pps bearing simple aryl groups allow good solid-state emission intensities . This suggests that the compound may have significant effects on the optical properties of the cells it interacts with.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of PPs under exposure to extreme pH has been studied . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Pyrazolo[1,5-a]pyridine-2-acetic acid in laboratory experiments has both advantages and limitations. The main advantage of using this compound is that it is a relatively inexpensive compound, making it an attractive choice for use in experiments. Additionally, this compound is a versatile compound that can be used in a variety of experiments. On the other hand, the use of this compound in laboratory experiments can be limited by its solubility in aqueous solutions and its limited stability in certain conditions.

Direcciones Futuras

For Pyrazolo[1,5-a]pyridine-2-acetic acid research include the development of new methods for the synthesis of this compound, the development of new methods for the study of its biochemical and physiological effects, and the development of new methods for the study of its therapeutic applications. Additionally, future research should focus on the development of new methods for the delivery of this compound to target cells and tissues. Finally, further research should focus on the development of new methods for the analysis of this compound in biological samples.

Métodos De Síntesis

Pyrazolo[1,5-a]pyridine-2-acetic acid can be synthesized using a variety of methods. The most common method is the reaction of pyrazole and acetic anhydride, which yields this compound in a high yield. Other methods include the reaction of pyrazole with acetyl chloride or acetic acid, and the reaction of pyrazole and acetic acid in the presence of a catalyst.

Safety and Hazards

The safety data sheet for Pyrazolo[1,5-a]pyridine-2-acetic Acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propiedades

IUPAC Name |

2-pyrazolo[1,5-a]pyridin-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSLGXZIFPDADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

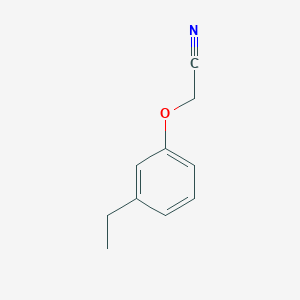

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)